molecular formula C10H11BrFNO2 B15240718 3-Bromo-5-fluoro-isonicotinic acid tert-butyl ester

3-Bromo-5-fluoro-isonicotinic acid tert-butyl ester

Cat. No.: B15240718
M. Wt: 276.10 g/mol
InChI Key: PGZTZKHNEMIGSS-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-5-fluoropyridine-4-carboxylate: is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a tert-butyl ester group, a bromine atom at the 3-position, and a fluorine atom at the 5-position of the pyridine ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromo-5-fluoropyridine-4-carboxylate typically involves the bromination and fluorination of pyridine derivatives followed by esterification. One common method includes:

    Bromination: Starting with a pyridine derivative, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Esterification: The resulting 3-bromo-5-fluoropyridine-4-carboxylic acid is esterified with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) or using an acid catalyst.

Industrial Production Methods: Industrial production of tert-butyl 3-bromo-5-fluoropyridine-4-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl 3-bromo-5-fluoropyridine-4-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding N-oxides or reduction reactions to yield dehalogenated products.

    Coupling Reactions: It can be used in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents such as tetrahydrofuran (THF).

Major Products:

  • Substituted pyridine derivatives
  • Pyridine N-oxides
  • Dehalogenated pyridines
  • Coupled aryl or vinyl pyridines

Scientific Research Applications

Chemistry: tert-Butyl 3-bromo-5-fluoropyridine-4-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: The compound is utilized in the production of specialty chemicals and materials. It is also used in the development of novel catalysts and ligands for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-5-fluoropyridine-4-carboxylate depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the bromine and fluorine atoms, which can be substituted by nucleophiles. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

  • tert-Butyl 3-bromo-5-iodopyridine-4-carboxylate
  • tert-Butyl 3-chloro-5-fluoropyridine-4-carboxylate
  • tert-Butyl 3-bromo-5-methylpyridine-4-carboxylate

Comparison: tert-Butyl 3-bromo-5-fluoropyridine-4-carboxylate is unique due to the combination of bromine and fluorine substituents on the pyridine ring. This combination imparts distinct reactivity and electronic properties compared to its analogs. For instance, the presence of fluorine increases the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Properties

Molecular Formula

C10H11BrFNO2

Molecular Weight

276.10 g/mol

IUPAC Name

tert-butyl 3-bromo-5-fluoropyridine-4-carboxylate

InChI

InChI=1S/C10H11BrFNO2/c1-10(2,3)15-9(14)8-6(11)4-13-5-7(8)12/h4-5H,1-3H3

InChI Key

PGZTZKHNEMIGSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=NC=C1F)Br

Origin of Product

United States

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